molecular formula C14H22N4O2S B6441767 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine CAS No. 2549008-83-3

4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine

Cat. No.: B6441767
CAS No.: 2549008-83-3
M. Wt: 310.42 g/mol
InChI Key: RVJJVCBGCOTLAD-UHFFFAOYSA-N
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Description

4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine is a synthetic organic compound characterized by a pyrimidine core substituted with cyclobutyl, methanesulfonylpiperazinyl, and methyl groups. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Cyclobutyl Substitution: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

    Methanesulfonylpiperazinyl Substitution: The methanesulfonylpiperazinyl group is typically introduced through a nucleophilic substitution reaction involving piperazine and methanesulfonyl chloride.

    Methyl Substitution: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the methanesulfonyl group, potentially yielding amine or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine or sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a lead compound in the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
  • **4-cyclobutyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl

Properties

IUPAC Name

4-cyclobutyl-2-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11-15-13(12-4-3-5-12)10-14(16-11)17-6-8-18(9-7-17)21(2,19)20/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJJVCBGCOTLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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